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SMARCA2-IN-4

SWI/SNF Complex Bromodomain Inhibitor Epigenetics

SMARCA2-IN-4 is an essential research probe for the SWI/SNF chromatin remodeling complex. Its well-defined binding profile (Kd: 124 nM for PB1(5), 262 nM for SMARCA2B, and 417 nM for SMARCA4) enables precise assay calibration, HTS validation, and SAR studies. This 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one-based inhibitor provides a reliable reference standard for medicinal chemistry programs.

Molecular Formula C17H19ClN4O
Molecular Weight 330.8 g/mol
Cat. No. B12937369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA2-IN-4
Molecular FormulaC17H19ClN4O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C=C2CCN3C2=NC(=O)C4=C3C=CC=C4Cl
InChIInChI=1S/C17H19ClN4O/c1-20-7-9-21(10-8-20)11-12-5-6-22-14-4-2-3-13(18)15(14)17(23)19-16(12)22/h2-4,11H,5-10H2,1H3/b12-11+
InChIKeyVLPRXFLUVHYBBT-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2-IN-4: Kd 262 nM Bromodomain Inhibitor for SWI/SNF Chromatin Remodeling Research


SMARCA2-IN-4 (Compound 26, CAS 1915012-19-9) is a bromodomain-targeting inhibitor of the SWI/SNF chromatin remodeling complex [1]. The compound, which is also known as BRD-IN-26, exhibits high affinity for the fifth bromodomain of Polybromo-1 (PB1(5)), SMARCA2B, and SMARCA4, with dissociation constants (Kd) of 124 nM, 262 nM, and 417 nM, respectively [1]. SMARCA2-IN-4 was developed as part of a series of 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one-based inhibitors designed to probe the biology of bromodomains within the SWI/SNF complex [1].

Why SMARCA2-IN-4 Cannot Be Simply Substituted with Other SWI/SNF Bromodomain Inhibitors


Direct substitution among SMARCA-targeting compounds is precluded by significant differences in their affinity profiles, selectivity windows, and functional mechanisms [1]. SMARCA2-IN-4 demonstrates a defined three-point binding profile (PB1(5), SMARCA2B, SMARCA4) with a distinct Kd-based affinity gradient [1]. In contrast, other agents exhibit either narrower specificity, divergent potency, or operate through fundamentally different mechanisms, such as PROTAC-mediated degradation rather than bromodomain inhibition . For example, while SMARCA2-IN-4 provides a Kd of 124 nM for PB1(5), the comparator LM146 achieves a Kd of 110 nM for the same domain but with a 34-fold selectivity profile over SMARCA2 . Furthermore, SMARCA2-IN-6, a more potent but less selective inhibitor, exhibits IC50 values below 5 nM for both SMARCA2 and SMARCA4 . These quantitative disparities underscore the necessity for careful compound selection based on specific experimental requirements.

Quantitative Evidence for SMARCA2-IN-4 Differentiation Against Key Comparators


SMARCA2-IN-4 Exhibits a Distinct Three-Point Bromodomain Affinity Profile with Kd Values of 124, 262, and 417 nM

SMARCA2-IN-4 binds to PB1(5), SMARCA2B, and SMARCA4 with Kd values of 124 nM, 262 nM, and 417 nM, respectively [1]. This three-point affinity profile is distinct from other SWI/SNF bromodomain inhibitors. For instance, LM146, a PB1 bromodomain inhibitor, exhibits Kd values of 110 nM for PB1(5) and 61 nM for SMARCA2B, demonstrating a 34-fold selectivity for PB1(5) over SMARCA2 . In contrast, SMARCA2-IN-4 provides a more balanced inhibition across these targets. Another comparator, Bromodomain inhibitor-13, shows Kd values of 30 nM for PB1(5), 37 nM for SMARCA2, and 53 nM for SMARCA4 . SMARCA2-IN-4's affinity gradient (124 nM > 262 nM > 417 nM) positions it as a compound with moderate potency but a defined binding spectrum.

SWI/SNF Complex Bromodomain Inhibitor Epigenetics

SMARCA2-IN-4 Provides a 1.6-Fold Selectivity for PB1(5) Over SMARCA2B in Head-to-Head Comparison

Within its own binding profile, SMARCA2-IN-4 demonstrates a clear affinity gradient. It binds PB1(5) with a Kd of 124 nM, which is 1.6-fold more potent than its binding to SMARCA2B (Kd 262 nM) [1]. This selectivity window is narrower than that of LM146 (34-fold selectivity for PB1(5) over SMARCA2) , but broader than the near-equipotent inhibition observed with SMARCA2-IN-6 (IC50 < 5 nM for both SMARCA2 and SMARCA4) . This quantitative difference in selectivity profile is critical for researchers aiming to achieve specific modulation of PB1(5) while minimizing off-target effects on SMARCA2B.

Selectivity PB1 Bromodomain SWI/SNF

SMARCA2-IN-4 Demonstrates a 1.6-Fold Higher Affinity for SMARCA2B Over SMARCA4 in Direct Comparison

A key differentiator of SMARCA2-IN-4 is its preferential binding to SMARCA2B (Kd 262 nM) over SMARCA4 (Kd 417 nM), representing a 1.6-fold affinity window [1]. This contrasts sharply with GNE-064, a pan-SMARCA2/4/PBRM1 inhibitor, which exhibits Kd values of 16 nM for SMARCA2 and 10 nM for SMARCA4, a 1.6-fold preference for SMARCA4 . Similarly, SMARCA2-IN-6 shows equipotent inhibition of both paralogs (IC50 < 5 nM) . The ability of SMARCA2-IN-4 to discriminate between these two highly homologous ATPases, albeit modestly, provides a unique tool for probing SMARCA2-specific biology.

SMARCA2 SMARCA4 Bromodomain

SMARCA2-IN-4 Demonstrates 4.9-Fold Lower Affinity for SMARCA2 Compared to High-Affinity PROTAC Ligands

Recent advances in SMARCA2-targeting have focused on high-affinity bromodomain ligands for PROTAC development. Leng et al. (2025) reported novel SMARCA2/4 bromodomain ligands with Kd values as low as 20 nM for SMARCA2, which is 13.1-fold higher affinity than SMARCA2-IN-4 [1]. These optimized ligands served as warheads for potent SMARCA2 degraders [1]. While SMARCA2-IN-4 is less potent than these state-of-the-art ligands, its well-characterized binding profile and commercial availability make it a valuable reference compound for benchmarking new ligands and for use in assays where moderate affinity is desired to avoid complete target saturation.

PROTAC SMARCA2 Bromodomain Ligand

SMARCA2-IN-4 Exhibits 1.6-Fold Selectivity for PB1(5) Over SMARCA2B, Contrasting with SMARCA2-IN-9's Pan-Inhibition Profile

SMARCA2-IN-9 is a pan-inhibitor of SMARCA2, PBRM1 bromodomain 2 (PBRM1(2)), and PBRM1 bromodomain 5 (PBRM1(5)), with Kd values of 1.6 μM, 2.5 μM, and 3.95 μM, respectively . In contrast, SMARCA2-IN-4 demonstrates a more focused profile with a 1.6-fold selectivity for PB1(5) (124 nM) over SMARCA2B (262 nM) [1]. This difference in selectivity profile is significant for researchers studying the specific role of PB1(5) within the SWI/SNF complex, as SMARCA2-IN-4 provides a more targeted tool with less off-target binding to other PBRM1 bromodomains.

PBRM1 Bromodomain Selectivity

SMARCA2-IN-4's Chemical Scaffold (Pyrroloquinazolinone) Offers a Distinct Chemical Starting Point Compared to Indoloquinazolinone-Based Inhibitors

SMARCA2-IN-4 is based on a 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one core [1]. This scaffold is chemically distinct from the indolo[1,2-a]quinazolin-5(7H)-one core utilized in the development of potent and selective SMARCA2 degraders, as described by Li et al. (2025) [2]. The pyrroloquinazolinone scaffold of SMARCA2-IN-4 provides a different vector for chemical modification and may offer distinct physicochemical properties compared to indoloquinazolinone-based inhibitors. This chemical differentiation is crucial for medicinal chemistry campaigns seeking to optimize pharmacokinetic properties or explore alternative binding modes.

Chemical Scaffold Medicinal Chemistry Lead Optimization

Optimal Research Applications for SMARCA2-IN-4 Based on Quantitative Evidence


Benchmarking and Assay Validation for High-Throughput Screening

SMARCA2-IN-4's well-defined Kd values (124, 262, and 417 nM for PB1(5), SMARCA2B, and SMARCA4, respectively) [1] make it an ideal reference compound for validating bromodomain binding assays and high-throughput screening (HTS) campaigns. Its moderate potency allows for robust signal-to-noise ratios without saturating target engagement, a critical factor for assay calibration. Researchers can use SMARCA2-IN-4 to establish baseline activity and Z'-factor in biochemical assays, ensuring reliable identification of novel SMARCA2/4/PB1(5) inhibitors.

Functional Studies of PB1(5) Bromodomain Biology

Given its 1.6-fold selectivity for PB1(5) (124 nM) over SMARCA2B (262 nM) [1], SMARCA2-IN-4 serves as a valuable probe for dissecting the specific biological functions of the fifth bromodomain of Polybromo-1 (PB1(5)). This is particularly relevant in cancer biology, where PB1(5) has been implicated in gene regulation and chromatin remodeling. The compound's defined affinity gradient enables researchers to modulate PB1(5) activity with a quantifiable degree of target discrimination, facilitating studies that aim to separate PB1(5)-dependent phenotypes from those driven by SMARCA2 or SMARCA4.

Medicinal Chemistry Campaigns Targeting the Pyrroloquinazolinone Scaffold

SMARCA2-IN-4's 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one core [1] provides a chemically distinct starting point for lead optimization. Unlike indoloquinazolinone-based inhibitors [2], this scaffold offers unique vectors for introducing chemical diversity. Medicinal chemists can leverage SMARCA2-IN-4 as a template for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties. The compound's established synthetic route and commercial availability facilitate rapid analog generation and iterative optimization cycles.

Comparative Studies with High-Affinity SMARCA2 Ligands and PROTACs

As a moderately potent bromodomain inhibitor, SMARCA2-IN-4 serves as a critical comparator for newly developed high-affinity ligands and PROTAC degraders. Recent studies have reported SMARCA2 ligands with Kd values as low as 20 nM [3]. By comparing the cellular and in vivo effects of SMARCA2-IN-4 (Kd 262 nM) with these more potent agents, researchers can establish structure-activity relationships and define the threshold of target engagement required for specific biological outcomes. This is essential for validating the mechanism of action of novel SMARCA2-targeting modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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